

physical and chemical properties of 4-[Bis(2-chloroethyl)amino]benzaldehyde

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Compound of Interest

Compound Name: 4-[Bis(2-chloroethyl)amino]benzaldehyde

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An In-depth Technical Guide to 4-[Bis(2-chloroethyl)amino]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-[Bis(2-chloroethyl)amino]benzaldehyde**, a bifunctional organic compound with significant applications in medicinal chemistry, particularly in the development of anticancer agents.

Chemical and Physical Properties

4-[Bis(2-chloroethyl)amino]benzaldehyde, also known as p-[N,N-bis(2-chloroethyl)amino]benzaldehyde, is a nitrogen mustard derivative of benzaldehyde. Its core structure consists of a benzaldehyde ring substituted with a bis(2-chloroethyl)amino group at the para position.^[1] This unique structure imparts both electrophilic and alkylating properties to the molecule, making it a subject of interest for therapeutic applications.

Table 1: General and Physical Properties of **4-[Bis(2-chloroethyl)amino]benzaldehyde**

Property	Value	Reference(s)
CAS Number	1208-03-3	[2] [3]
Molecular Formula	C ₁₁ H ₁₃ Cl ₂ NO	[2] [3]
Molecular Weight	246.13 g/mol	[2] [3]
Appearance	Yellow solid or powder; pale yellow to light brown solid	[2]
Melting Point	86-90 °C	[3]
Solubility	Soluble in organic solvents such as ethanol, dichloromethane, and chloroform; limited solubility in water.	[2]
Stability	Stable under standard laboratory conditions. May degrade upon prolonged exposure to moisture or extreme temperatures.	[2]
Storage	Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).	[4]

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction[1][6]

A common and effective method for the synthesis of **4-[Bis(2-chloroethyl)amino]benzaldehyde** is the Vilsmeier-Haack reaction.

Materials:

- N,N-bis(2-chloroethyl)aniline

- Phosphorus oxychloride (POCl_3)
- Dimethylformamide (DMF)
- Ice
- Ethanol (for recrystallization)

Procedure:

- In a flask equipped with a stirrer and placed in an ice bath (to maintain a temperature of 273 K), add dimethylformamide (1 equivalent).
- Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF over a period of 30 minutes with constant stirring.
- Following the addition of POCl_3 , add N,N-bis(2-chloroethyl)aniline and an additional 10 ml of DMF dropwise.
- After the complete addition of the reactants, continue stirring the solution at 273 K for an additional 15 minutes.
- Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.
- Upon completion of the reaction, pour the mixture into crushed ice. A yellowish-brown precipitate of **4-[Bis(2-chloroethyl)amino]benzaldehyde** will form.
- Collect the precipitate by filtration.

Purification:

The crude product can be purified by recrystallization from an ethanol solution to yield violet, block-like crystals.[\[1\]](#)

Chemical Reactivity and Mechanism of Action

The chemical reactivity of **4-[Bis(2-chloroethyl)amino]benzaldehyde** is primarily attributed to its two functional groups: the aldehyde and the bis(2-chloroethyl)amino moiety.

- Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo various reactions such as condensation with amines and hydrazines, and oxidation to a carboxylic acid.
- Bis(2-chloroethyl)amino Group: This nitrogen mustard group is a potent alkylating agent. In a biological context, it can form a highly reactive aziridinium ion intermediate that readily reacts with nucleophilic sites on biomolecules, most notably DNA.

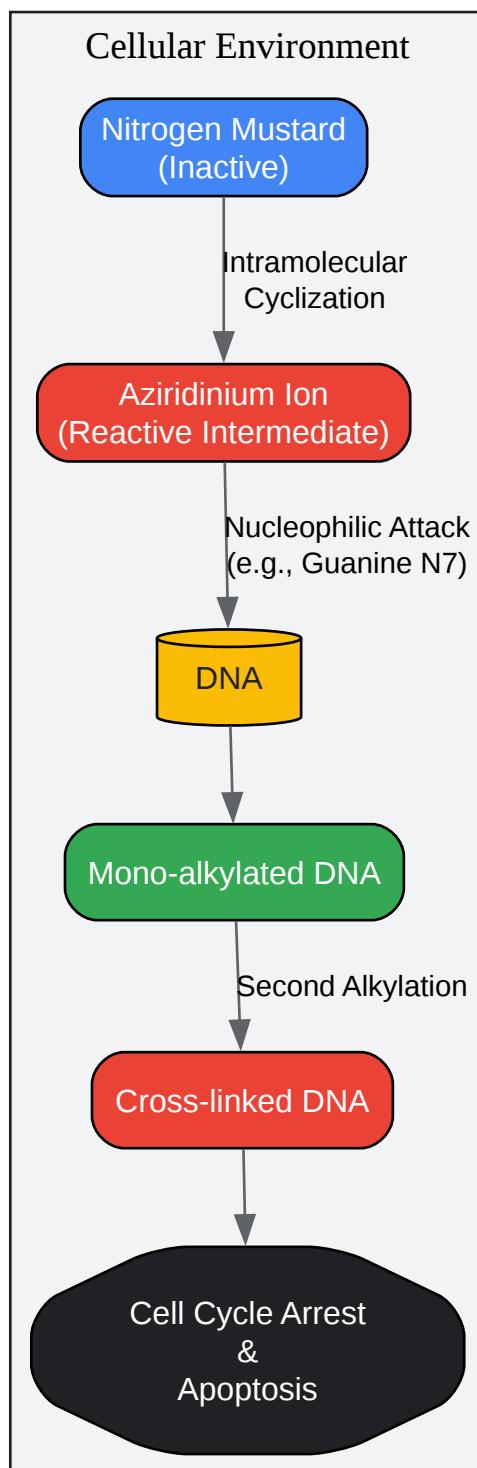
[5]#### 3.1. DNA Alkylation and Cross-linking

The primary mechanism of cytotoxic action for nitrogen mustards like **4-[Bis(2-chloroethyl)amino]benzaldehyde** involves the alkylation of DNA. The process can be summarized as follows:

- Aziridinium Ion Formation: One of the chloroethyl side chains undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion.
- Mono-alkylation: This reactive intermediate is attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. 3[7][8]. Cross-linking: The second chloroethyl arm can then form another aziridinium ion, which can subsequently alkylate a second DNA base, leading to the formation of interstrand or intrastrand cross-links.

[7]These DNA lesions inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

[5]Diagram 2: Mechanism of DNA Alkylation



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Caption: The pathway of DNA alkylation by nitrogen mustards.

Spectroscopic Data

While a comprehensive set of experimental spectra for **4-[Bis(2-chloroethyl)amino]benzaldehyde** is not readily available in the public domain, data for the parent compound and related structures can provide valuable insights for characterization. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides mass spectrum data for this compound.

[9]Table 2: Key Spectroscopic Data (Predicted and from Related Compounds)

Spectroscopic Technique	Expected Key Signals
¹ H NMR	Aromatic protons (doublets in the region of ~6.5-8.0 ppm), an aldehyde proton (singlet around 9.5-10.0 ppm), and two triplets for the -CH ₂ -CH ₂ -Cl protons.
¹³ C NMR	Aromatic carbons (in the region of ~110-155 ppm), an aldehyde carbonyl carbon (around 190 ppm), and aliphatic carbons of the chloroethyl groups (~40-55 ppm).
IR Spectroscopy	A strong C=O stretching vibration for the aldehyde group (~1700 cm ⁻¹), C-H stretching for the aromatic ring and alkyl groups, and a C-Cl stretching vibration.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (246.13 g/mol) and characteristic fragmentation patterns.

Biological Activity and Potential Signaling Pathways

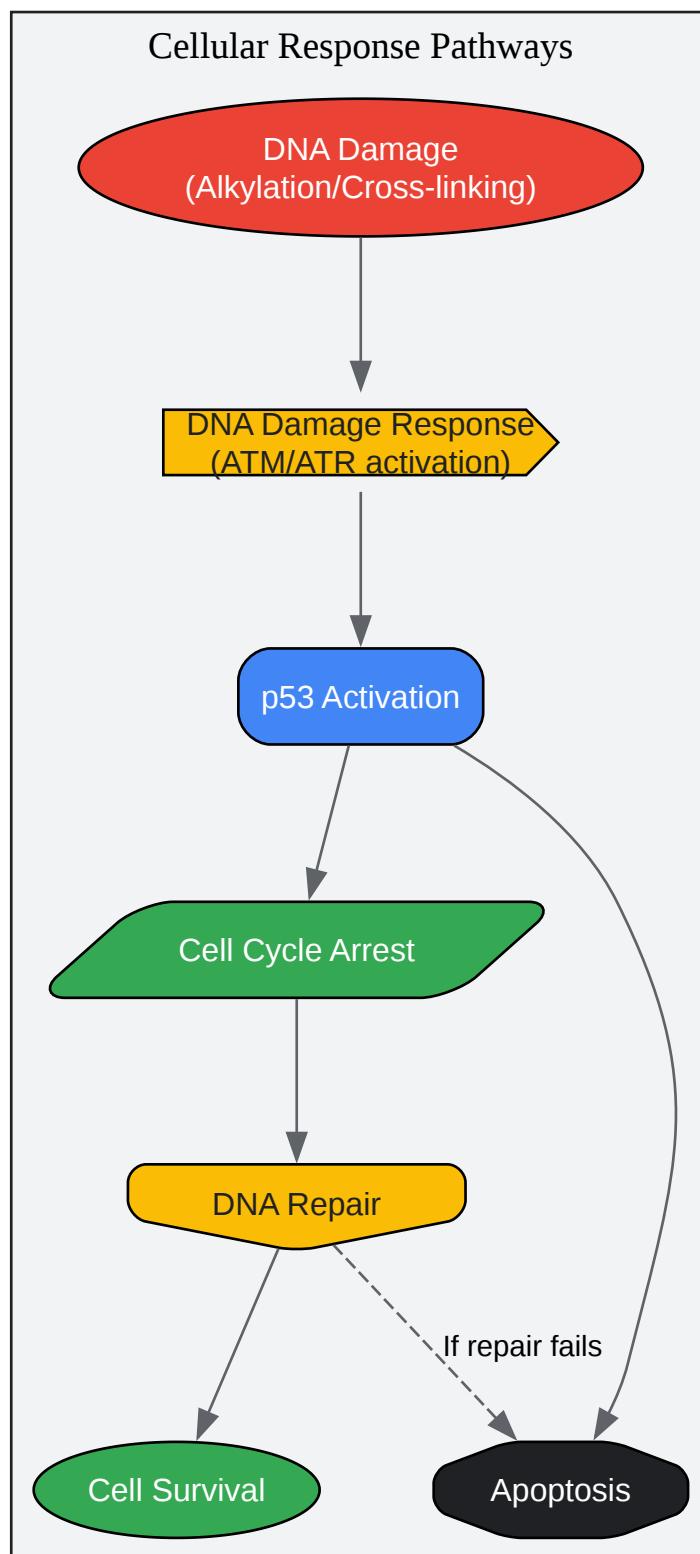
The primary biological activity of **4-[Bis(2-chloroethyl)amino]benzaldehyde** and related nitrogen mustards is their potent anticancer effect. This is a direct consequence of their ability to induce DNA damage, as described above.

While the direct downstream signaling pathways activated by this specific compound are not extensively characterized in the literature, the cellular response to DNA damage induced by alkylating agents is well-documented. This typically involves the activation of DNA damage response (DDR) pathways, which can lead to:

- Cell Cycle Arrest: Activation of checkpoint kinases such as ATM and ATR, leading to the phosphorylation of p53 and subsequent cell cycle arrest to allow for DNA repair.
- Apoptosis: If the DNA damage is too extensive to be repaired, the apoptotic cascade is initiated, often involving the p53 tumor suppressor protein.

[10] Furthermore, studies on the parent compound, benzaldehyde, have suggested that it may suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NF κ B, and ERK pathways, through the regulation of 14-3-3 ζ -mediated protein-protein interactions. While these findings are for benzaldehyde, they suggest potential avenues of investigation for the more complex **4-[Bis(2-chloroethyl)amino]benzaldehyde**.

Diagram 3: Potential Cellular Response to DNA Damage



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Caption: Simplified overview of potential cellular signaling pathways.

Safety and Handling

4-[Bis(2-chloroethyl)amino]benzaldehyde is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard Identification and Safety Precautions

Hazard	GHS Classification	Precautionary Measures
Acute Toxicity (Oral)	Category 3	Toxic if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation	Category 1B	Causes severe skin burns. Wear protective gloves, clothing, and face protection.
Eye Damage/Irritation	Category 1	Causes serious eye damage. Wear eye protection/face protection.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Use chemical safety goggles and a face shield.
- Skin Protection: Wear chemical-resistant gloves and protective clothing.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry, and dark place.

This technical guide is intended for informational purposes for qualified research and development professionals and does not constitute a comprehensive safety manual. Always consult the material safety data sheet (MSDS) before handling this compound.

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